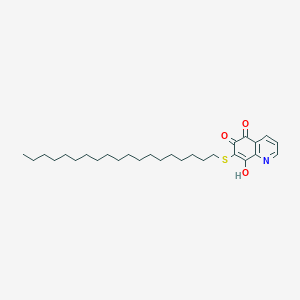
3-Methyl-4-(pyrrolidin-1-yl)butan-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Methyl-4-(pyrrolidin-1-yl)butan-2-one is an organic compound that belongs to the class of pyrrolidine derivatives. This compound is characterized by the presence of a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle. Pyrrolidine derivatives are widely used in medicinal chemistry due to their diverse biological activities and their ability to act as versatile scaffolds for drug development .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-4-(pyrrolidin-1-yl)butan-2-one typically involves the reaction of 3-methyl-2-butanone with pyrrolidine under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature and reaction time, are optimized to achieve high yields and purity of the compound .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to ensure consistent quality and high efficiency. The use of advanced technologies, such as automated reactors and process control systems, helps in maintaining the desired reaction conditions and minimizing the production of by-products .
化学反応の分析
Types of Reactions
3-Methyl-4-(pyrrolidin-1-yl)butan-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the functional groups present in the compound and the reaction conditions employed .
Common Reagents and Conditions
Oxidation: Common oxidizing agents, such as potassium permanganate or chromium trioxide, can be used to oxidize this compound to form corresponding ketones or carboxylic acids.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce the compound to its corresponding alcohols or amines.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can lead to the formation of various substituted pyrrolidine derivatives .
科学的研究の応用
3-Methyl-4-(pyrrolidin-1-yl)butan-2-one has several scientific research applications across various fields:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its interactions with biological targets.
Medicine: Pyrrolidine derivatives, including this compound, are investigated for their potential therapeutic applications, such as in the development of new drugs for treating various diseases.
Industry: The compound is used in the production of fine chemicals, pharmaceuticals, and agrochemicals.
作用機序
The mechanism of action of 3-Methyl-4-(pyrrolidin-1-yl)butan-2-one involves its interaction with specific molecular targets and pathways within biological systems. The compound may bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structure .
類似化合物との比較
Similar Compounds
- 2-Amino-3-Methyl-1-Pyrrolidin-1-Yl-Butan-1-One
- 4-(1-Pyrrolidinyl)-1-butylamine
- Pyrrolidine-2-one
- Pyrrolidine-2,5-dione
Uniqueness
3-Methyl-4-(pyrrolidin-1-yl)butan-2-one is unique due to its specific structural features, such as the presence of a methyl group at the third position and a pyrrolidinyl group at the fourth position of the butanone backbone. These structural characteristics contribute to its distinct chemical reactivity and biological activity, setting it apart from other similar compounds .
特性
CAS番号 |
51479-91-5 |
|---|---|
分子式 |
C9H17NO |
分子量 |
155.24 g/mol |
IUPAC名 |
3-methyl-4-pyrrolidin-1-ylbutan-2-one |
InChI |
InChI=1S/C9H17NO/c1-8(9(2)11)7-10-5-3-4-6-10/h8H,3-7H2,1-2H3 |
InChIキー |
ZOPSTPDTJFOJPT-UHFFFAOYSA-N |
正規SMILES |
CC(CN1CCCC1)C(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[(1,2-Dihydroacenaphthylen-5-YL)methylidene]hydroxylamine](/img/structure/B14650573.png)
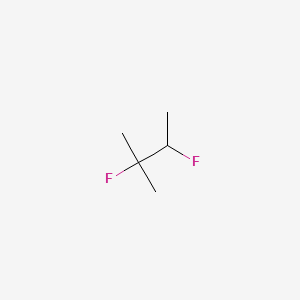
![2,2',2''-[Benzene-1,2,3-triyltris(oxy)]triacetic acid](/img/structure/B14650590.png)
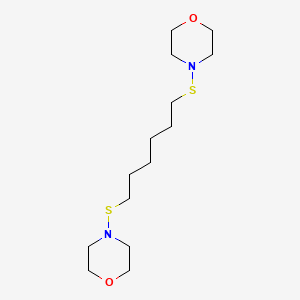

![(NZ)-N-[(2Z)-2-[(2-chlorophenyl)methylidene]cyclohexylidene]hydroxylamine](/img/structure/B14650610.png)
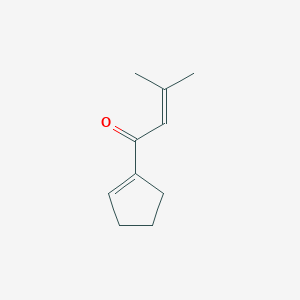
![2,2'-[[1,1'-Biphenyl]-2,3-diylbis(oxymethylene)]bis(oxirane)](/img/structure/B14650629.png)


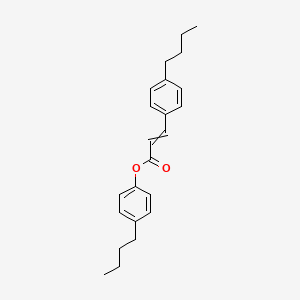
![Propanedinitrile, [[(6-methyl-2-pyridinyl)amino]methylene]-](/img/structure/B14650638.png)
